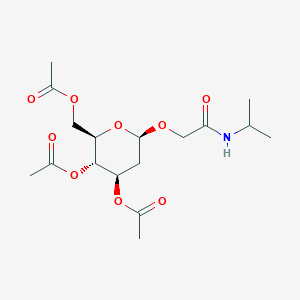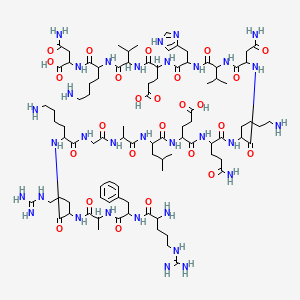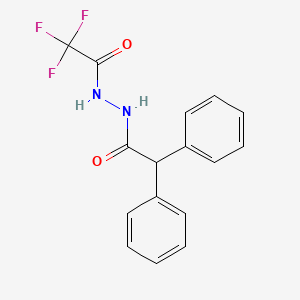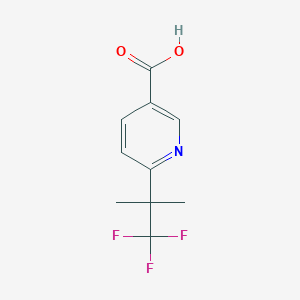![molecular formula C12H17ClFN3O B14800517 1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14800517.png)
1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a fluorobenzyl group and a pyrrolidinyl group attached to a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 3-fluorobenzyl chloride, is reacted with a suitable nucleophile to form the 3-fluorobenzyl intermediate.
Formation of the Pyrrolidinyl Intermediate: Pyrrolidine is reacted with an appropriate reagent to form the pyrrolidinyl intermediate.
Coupling Reaction: The fluorobenzyl intermediate and the pyrrolidinyl intermediate are coupled under suitable conditions to form the desired urea derivative.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions may target the urea moiety or the fluorobenzyl group.
Substitution: Substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide, potassium tert-butoxide, or other nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alkane derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of ®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
- ®-1-(3-Chlorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride
- ®-1-(3-Methylbenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride
- ®-1-(3-Bromobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride
Uniqueness
®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved efficacy in biological systems.
特性
分子式 |
C12H17ClFN3O |
|---|---|
分子量 |
273.73 g/mol |
IUPAC名 |
1-[(3-fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride |
InChI |
InChI=1S/C12H16FN3O.ClH/c13-10-3-1-2-9(6-10)7-15-12(17)16-11-4-5-14-8-11;/h1-3,6,11,14H,4-5,7-8H2,(H2,15,16,17);1H |
InChIキー |
OWKITDFUCNECEI-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1NC(=O)NCC2=CC(=CC=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)
![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)
![3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one](/img/structure/B14800458.png)
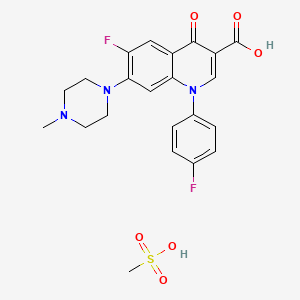
![[2-(Oxidoamino)-2-oxoethyl]phosphonic acid](/img/structure/B14800474.png)
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide](/img/structure/B14800477.png)
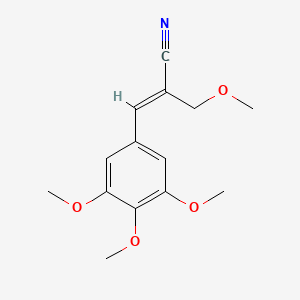
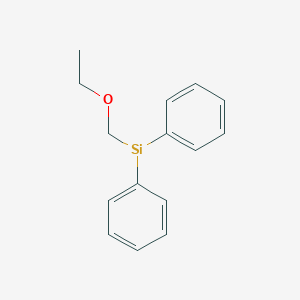
![2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B14800500.png)
